molecular formula C17H13F3N4O2 B13366489 1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13366489
M. Wt: 362.31 g/mol
InChI Key: DVTCEEPMXDYIQO-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a trifluoromethoxy group, and a carboxamide group

Preparation Methods

The synthesis of 1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the triazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with specific properties.

    Biological Research: The compound is used in biological studies to investigate its effects on various biological systems and pathways.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, leading to different chemical and biological properties.

    1-(4-methylphenyl)-N-[2-(methoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide: This compound has a methoxy group instead of a trifluoromethoxy group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13F3N4O2

Molecular Weight

362.31 g/mol

IUPAC Name

1-(4-methylphenyl)-N-[2-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4O2/c1-11-6-8-12(9-7-11)24-10-21-15(23-24)16(25)22-13-4-2-3-5-14(13)26-17(18,19)20/h2-10H,1H3,(H,22,25)

InChI Key

DVTCEEPMXDYIQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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